[4-(1-NAPHTHYLMETHYL)PIPERAZINO](PHENYL)METHANONE
Description
Contextualizing the Piperazine (B1678402) Scaffold in Advanced Medicinal Chemistry Research
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds and approved drugs. tandfonline.com The widespread use of the piperazine moiety is due to its versatile characteristics. tandfonline.comthieme-connect.com
The two nitrogen atoms allow for substitutions that can fine-tune the molecule's steric, electronic, and physicochemical properties, such as solubility and basicity, which are critical for pharmacokinetic profiles. tandfonline.comnbinno.com This versatility makes piperazine derivatives ideal scaffolds for targeting a diverse array of biological pathways. nbinno.com As a result, this scaffold is a key component in drugs across numerous therapeutic areas, including oncology, infectious diseases, and neurology. nbinno.comnih.govresearchgate.net Its flexible core structure is a valuable building block for the design and synthesis of new bioactive compounds. researchgate.net
| Therapeutic Area | Example of Piperazine Application | Reference |
| Anticancer | The piperazine core is integral to numerous kinase inhibitors. | researchgate.net |
| Antimicrobial | Ciprofloxacin, an antibiotic, features a piperazine ring. | researchgate.net |
| Antiviral | Indinavir, an HIV-1 protease inhibitor, contains the piperazine moiety. | researchgate.net |
| Antidepressant | The piperazine scaffold is found in agents targeting serotonin (B10506) reuptake. | nih.gov |
| Anti-inflammatory | Piperazine derivatives have shown potential in reducing inflammation. | thieme-connect.comnih.gov |
The Naphthyl and Methanone (B1245722) Moieties as Structural Elements in Research Probes
A research or chemical probe is a selective small molecule used to study the function of a specific protein or pathway in biochemical and cellular systems. nih.gov The naphthyl and methanone moieties are important structural elements often incorporated into the design of such probes.
The naphthyl moiety , derived from naphthalene (B1677914), is a polycyclic aromatic hydrocarbon with a rigid, planar structure and a large π-electron system. nih.gov These features allow it to participate in π-π stacking interactions with aromatic amino acid residues in proteins. Furthermore, naphthalene derivatives often exhibit unique photophysical properties, such as strong fluorescence and high quantum yields, making them excellent candidates for fluorescent probes used in detection and cellular imaging. nih.govnih.gov The incorporation of a naphthalene group can also enhance the photostability of a probe. nih.govresearchgate.net
The methanone moiety (a carbonyl group flanked by two carbon atoms, in this case part of a benzoyl group) serves as a rigid and chemically stable linker. It connects the piperazine nitrogen to a phenyl ring. This ketone linker can act as a hydrogen bond acceptor and its geometry influences the spatial orientation of the linked aromatic rings, which is crucial for precise interaction with a biological target. The (piperazin-1-yl)methanone substructure is a common feature in compounds designed as enzyme inhibitors and receptor modulators. nih.govnih.gov
Overview of Research Paradigms and Methodologies Applied to 4-(1-Naphthylmethyl)piperazinomethanone
The investigation of 4-(1-Naphthylmethyl)piperazinomethanone and structurally related analogs typically follows a multi-step research paradigm common in medicinal chemistry and chemical biology.
Synthesis and Characterization: The synthesis of such compounds generally involves multi-step organic reactions. A common route is the acylation of a piperazine derivative with benzoyl chloride to form a (piperazin-1-yl)(phenyl)methanone intermediate, followed by N-alkylation with 1-(chloromethyl)naphthalene (B51744) or a similar electrophile. nih.gov
| Method | Purpose | Reference |
| Nuclear Magnetic Resonance (NMR) | Elucidates the precise atomic structure and connectivity of the molecule. | orientjchem.org |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | orientjchem.org |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the methanone carbonyl. | orientjchem.org |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the compound in its solid state. | N/A |
Biological Evaluation: Once synthesized and purified, the compound is subjected to a battery of biological assays to determine its activity. This often begins with high-throughput screening against a panel of targets (e.g., enzymes, receptors) followed by more focused secondary assays to confirm and quantify the activity of any "hits." For example, similar piperazine-based methanone derivatives have been evaluated for tyrosinase inhibitory activity and neuroprotective effects. nih.govnih.gov
Computational Studies: In parallel with experimental work, computational methods are often employed. Molecular docking simulations can predict how the compound might bind to the active site of a target protein, providing insights into the specific molecular interactions responsible for its biological activity. nih.gov These computational models help in understanding structure-activity relationships (SAR) and guide the design of more potent and selective derivatives.
Rationale for Comprehensive Academic Investigation of 4-(1-Naphthylmethyl)piperazinomethanone
The academic investigation of 4-(1-Naphthylmethyl)piperazinomethanone is driven by the hypothesis that the combination of its three distinct structural motifs could result in novel biological activities. The rationale is built upon the individual contributions of each component:
The Piperazine Core: Provides a proven, versatile, and tunable scaffold known to impart favorable pharmacokinetic properties. tandfonline.comnbinno.com
The Phenylmethanone Group: Acts as a rigid linker that orients the other groups and can participate in key binding interactions such as hydrogen bonding. nih.gov
The Naphthylmethyl Moiety: Introduces a large, hydrophobic, and aromatic surface capable of strong interactions (e.g., π-stacking) with biological targets and offers the potential for fluorescent properties. nih.gov
By combining these elements, researchers aim to create a molecule with a unique three-dimensional shape and electronic profile tailored to interact with specific biological targets with high affinity and selectivity. The study of this compound and its derivatives contributes to a deeper understanding of molecular recognition principles and can lead to the discovery of novel chemical probes to explore complex biological processes or serve as lead compounds for future drug development programs.
Retrosynthetic Analysis of the 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE Scaffold
A retrosynthetic analysis of the target scaffold, 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE, reveals several potential disconnection points, suggesting various forward synthetic strategies. The most logical disconnections are at the C-N bonds of the piperazine ring and the amide bond.
Scheme 1: Retrosynthetic Analysis
graph TD A["4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE"] -->|Amide Disconnection| B["1-(1-Naphthylmethyl)piperazine + Benzoyl Chloride"]; A -->|N-C (Naphthylmethyl) Disconnection| C["1-Benzoylpiperazine + 1-(Chloromethyl)naphthalene"]; B -->|Piperazine Ring Disconnection| D["Piperazine + 1-(Chloromethyl)naphthalene"]; C -->|Piperazine Ring Disconnection| E["Piperazine + Benzoyl Chloride"];
This analysis suggests three primary building blocks: piperazine, a naphthylmethyl source (e.g., 1-(chloromethyl)naphthalene), and a phenyl methanone source (e.g., benzoyl chloride or benzoic acid). The sequence of assembling these fragments can be varied, leading to different synthetic routes.
Development of Novel Synthetic Routes to 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE
The development of novel and efficient synthetic routes is crucial for accessing this class of compounds for further study. [ 20 ] The synthesis can be logically divided into three key steps: construction of the core piperazine ring, introduction of the naphthylmethyl moiety, and formation of the phenyl methanone linkage.
The piperazine ring is a common heterocyclic motif in medicinal chemistry. [ 3 ] Numerous methods exist for its synthesis, often involving the cyclization of appropriate precursors. [ 5 ] One common approach is the reaction of a 1,2-diamine with a 1,2-dielectrophile. For substituted piperazines, modular synthetic approaches are often preferred. For instance, palladium-catalyzed cyclization reactions have been developed for the synthesis of highly substituted piperazines from various diamine components. [ 6 ] Another approach involves the iridium-catalyzed [3+3] cycloaddition of imines, which offers high regio- and diastereoselectivity. [ 4 ]
The introduction of the 1-naphthylmethyl group onto the piperazine nitrogen can be achieved through standard N-alkylation reactions. This typically involves the reaction of a piperazine derivative with a 1-naphthylmethyl halide, such as 1-(chloromethyl)naphthalene or 1-(bromomethyl)naphthalene, in the presence of a base to neutralize the hydrogen halide formed.
For example, 1-benzoylpiperazine can be alkylated with 1-(chloromethyl)naphthalene to yield the target compound. Alternatively, piperazine itself can be mono-alkylated with 1-(chloromethyl)naphthalene, followed by acylation. Careful control of stoichiometry is necessary to favor mono-alkylation over di-alkylation.
The final step in many synthetic routes is the formation of the amide bond (phenyl methanone linkage). This is typically achieved by the acylation of the piperazine nitrogen with a benzoyl derivative. Common acylating agents include benzoyl chloride or benzoic acid activated with a coupling agent.
For instance, 1-(1-naphthylmethyl)piperazine can be reacted with benzoyl chloride in the presence of a base like triethylamine or N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as dimethylformamide (DMF) to afford the final product. [ 12 ] Alternatively, coupling agents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) can be used to facilitate the reaction between 1-(1-naphthylmethyl)piperazine and benzoic acid. [ 12 ]
Parallel Synthesis and Library Generation of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE Analogues
Parallel synthesis is a powerful tool in medicinal chemistry for the rapid generation of compound libraries to explore structure-activity relationships (SAR). The modular nature of the synthesis of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE makes it highly amenable to parallel synthesis. [ 1, 2, 3 ]
By varying the three key building blocks—the piperazine core, the arylmethyl group, and the acyl group—large libraries of analogues can be generated. For example, a variety of commercially available carboxylic acids can be coupled with different substituted piperazines to create a diverse set of final compounds. [ 2 ] Solid-phase synthesis techniques can also be employed, where the piperazine core is attached to a solid support, allowing for easy purification after each reaction step. [ 3 ]
Table 1: Representative Building Blocks for Library Generation
| Piperazine Core | Arylmethyl Halide | Acyl Chloride/Carboxylic Acid |
| Piperazine | 1-(Chloromethyl)naphthalene | Benzoyl chloride |
| 2-Methylpiperazine | 2-(Bromomethyl)naphthalene | 4-Chlorobenzoyl chloride |
| 2,5-Dimethylpiperazine | 1-(Chloromethyl)anthracene | 4-Methoxybenzoic acid |
| Homopiperazine | Benzyl bromide | Furoyl chloride |
Stereochemical Control and Resolution in the Synthesis of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE and Derivatives
While the parent compound 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE is achiral, the introduction of substituents on the piperazine ring or the use of chiral building blocks can lead to stereoisomers. The control of stereochemistry is critical as different stereoisomers can have vastly different biological activities.
Asymmetric synthesis of piperazine derivatives has been an area of active research. [ 8 ] Diastereoselective approaches, such as intramolecular hydroamination reactions, can be used to synthesize substituted piperazines with high stereochemical control. [ 8 ] The use of chiral auxiliaries, such as Ellman's auxiliary, can also guide the stereoselective addition of nucleophiles to imine precursors of the piperazine ring. [ 8 ]
In cases where a racemic mixture is synthesized, chiral resolution techniques such as chiral chromatography or diastereomeric salt formation can be employed to separate the enantiomers.
Structure
3D Structure
Properties
IUPAC Name |
[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(19-8-2-1-3-9-19)24-15-13-23(14-16-24)17-20-11-6-10-18-7-4-5-12-21(18)20/h1-12H,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWDMRFDKYBEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Ligand Design Principles for 4 1 Naphthylmethyl Piperazinomethanone Analogues
Systematic Exploration of Structural Modifications and Their Impact on Molecular Interactions
The exploration of structural modifications reveals that the biological activity of this class of compounds is highly sensitive to changes in each of the three main fragments. The piperazine (B1678402) ring, in particular, is a common scaffold in drug discovery due to its ability to improve pharmacokinetic properties. nih.gov Its two nitrogen atoms can be modified to introduce hydrogen bond acceptors and hydrophobic groups, which significantly influences target affinity and specificity. nih.govresearchgate.net
The naphthyl moiety plays a significant role in the binding of these analogues. Studies on related compounds, such as FPMINT analogues which also contain a naphthalene (B1677914) group, demonstrate the importance of this bulky, aromatic system for target engagement.
Replacement of Naphthalene: Research has shown that replacing the naphthalene moiety with a smaller aromatic system, like a benzene (B151609) ring, can lead to a complete loss of inhibitory effects on certain targets, such as equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hkpolyu.edu.hk This suggests that the size and lipophilicity of the naphthyl group are critical for effective binding.
Restoration of Activity: Interestingly, the activity lost by replacing naphthalene with benzene can sometimes be partially or fully restored by adding specific substituents to the new benzene ring. For example, adding a methyl group at the meta position or an ethyl or oxymethyl group at the para position has been shown to regain inhibitory activity on both ENT1 and ENT2. polyu.edu.hk This indicates that specific steric and electronic properties, which the naphthyl ring inherently possesses, are required for molecular recognition.
Positional Importance: The orientation and substitution pattern on the naphthyl ring itself can significantly influence activity, as seen in various naphthyl-based chalcone (B49325) derivatives where different substitution positions lead to varied antiproliferative effects. researchgate.net
Table 1: Impact of Naphthyl Moiety Modification on ENT Inhibition in FPMINT Analogues
| Modification | Effect on ENT1 Activity | Effect on ENT2 Activity | Reference |
| Replacement with Benzene | Abolished | Abolished | frontiersin.orgpolyu.edu.hkpolyu.edu.hk |
| Benzene + meta-Chloride | Restored | No Effect | polyu.edu.hk |
| Benzene + meta-Methyl | Regained | Regained | polyu.edu.hk |
| Benzene + para-Ethyl | Regained | Regained | polyu.edu.hk |
| Benzene + para-Oxymethyl | Regained | Regained | polyu.edu.hk |
The piperazine core is a versatile linker that is critical for the pharmacological profile of many compounds. nih.gov Its substituents are pivotal in modulating biological activity. nih.gov
N-Substitution: N-substitution on the piperazine ring can accommodate a variety of groups, including substituted indole (B1671886) rings, without losing high affinity for targets like the D3 dopamine (B1211576) receptor. nih.gov The nature of the linker between the piperazine and the substituent (e.g., an amide or a methylene (B1212753) linker) can also be modified to maintain high affinity and selectivity. nih.gov
Pharmacokinetic Properties: The two nitrogen atoms of the piperazine core can improve the pharmacokinetic features of drug candidates due to their appropriate pKa values. nih.gov These sites can increase water solubility, which plays a crucial role in bioavailability. nih.gov
Stereochemistry: In some series, the stereochemistry of substituents attached to the piperazine moiety can lead to differential activity. For example, the S-(+) enantiomers of certain 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives show significantly stronger analgesic activity than their R-(-) counterparts. nih.gov
The phenyl methanone (B1245722) group provides a key interaction point and structural anchor. Modifications to this part of the molecule can fine-tune target engagement and selectivity.
Aromatic Substitution: In related series of 4-phenylpiperidines and -piperazines, the position and physicochemical character of substituents on the aromatic ring were found to be critical for in vivo effects on the dopaminergic system. nih.gov
Target-Specific Optimization: For monoacylglycerol lipase (B570770) (MAGL) inhibitors based on a phenyl(piperazin-1-yl)methanone scaffold, molecular modeling and structure-based optimization led to the discovery of derivatives with improved reversible inhibition. nih.gov This highlights that even subtle changes to this moiety can be rationally designed to enhance potency for a specific target.
Bioisosteric Replacement: In the design of dopamine D3 receptor ligands, replacing the phenyl group with other heterocycles like indazole or benzo[b]thiophene has been shown to yield high affinity for both D2 and D3 receptors. nih.gov This demonstrates that the phenyl group can be replaced with bioisosteres to modulate activity and selectivity.
Positional Scanning and Fragment-Based Approaches to 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE Design
Fragment-based drug design (FBDD) is a powerful strategy for developing novel lead compounds. This approach involves identifying low-molecular-weight fragments (typically 100-300 Da) that bind to a biological target and then growing or linking them to create a more potent molecule. saromics.com
For a molecule like 4-(1-naphthylmethyl)piperazinomethanone, an FBDD approach would involve screening fragment libraries to identify binders that occupy the subpockets corresponding to the naphthyl, piperazine, and phenyl groups.
Fragment Identification: Techniques such as X-ray crystallography, NMR spectroscopy, and weak affinity chromatography are used to screen fragment libraries and identify hits. saromics.com For instance, a crystallographic screening identified 1H-isoindol-3-amine as a suitable fragment for the S1 pocket of the furin protease, which was then elaborated into potent inhibitors. nih.gov
Fragment Growing and Linking: Once initial fragments are identified, computational and synthetic chemistry techniques are used to "grow" the fragment by adding functional groups to improve affinity or to "link" multiple fragments that bind to adjacent sites. springernature.com This allows for the rational construction of a potent ligand piece by piece. For the title compound, one could imagine identifying a naphthylmethyl fragment, a separate phenyl-methanone-like fragment, and then using a piperazine linker to connect them, optimizing the linker length and geometry for ideal target engagement.
Rational Design of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE Analogues for Specific Molecular Targets
Rational design leverages structural information about the target protein to guide the synthesis of more potent and selective inhibitors. This approach has been successfully applied to piperazine-containing compounds for various targets.
Anticancer Agents: In one study, new phenylpiperazine derivatives of 1,2-benzothiazine were rationally designed as potential anticancer agents targeting topoisomerase IIα. nih.gov The design was based on incorporating essential structural elements from known inhibitors. Molecular docking studies confirmed that the designed compounds could bind effectively to the target enzyme. nih.gov Similarly, analogues of the title compound could be designed to target specific enzyme active sites or protein-protein interfaces implicated in cancer.
Enzyme Inhibitors: A novel phenyl(piperazin-1-yl)methanone inhibitor of monoacylglycerol lipase (MAGL) was identified through a virtual screening protocol followed by structure-based optimization. nih.gov This computationally driven approach led to a lead compound with efficient reversible MAGL inhibition and antiproliferative activity. nih.gov
Molecular Hybridization: This strategy involves combining different known pharmacophores into a single molecule to create a hybrid with enhanced activity. nih.gov For example, combining quinoline, piperazinyl, and benzoylamino moieties has yielded compounds with strong antiproliferative effects against renal cancer cells. nih.gov The 4-(1-naphthylmethyl)piperazinomethanone scaffold is itself a hybrid of three distinct chemical motifs, and its analogues could be further hybridized to target multiple biological pathways.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wu.ac.thwu.ac.th This allows for the prediction of the activity of new, unsynthesized compounds.
For a series of 4-(1-naphthylmethyl)piperazinomethanone analogues, a QSAR model would be developed by calculating various molecular descriptors and correlating them with experimentally determined biological activity using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.govwu.ac.th
Descriptor Selection: The key to a robust QSAR model is the selection of relevant descriptors that capture the structural features responsible for activity. Studies on related aryl alkanol piperazine derivatives found that descriptors related to atom types, dipole moment, electronic properties (like HOMO energy), and molecular shape were crucial for predicting activity. nih.gov For the title compound series, descriptors would likely include those related to hydrophobicity (LogP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices. mdpi.com
Model Development and Validation: Once descriptors are calculated, statistical models are built and rigorously validated to ensure their predictive power. wu.ac.thwu.ac.th A successful QSAR model can provide a comprehensive understanding of the biological response. nih.gov
Predictive Power: QSAR models for mono-substituted 4-phenylpiperazines have successfully explained the mechanisms leading to observed in vivo responses by correlating structural properties with binding affinities to targets like the dopamine D2 receptor and monoamine oxidase A (MAO A) enzyme. nih.gov A similar approach for the 4-(1-naphthylmethyl)piperazinomethanone series could guide the design of new analogues with enhanced potency and selectivity.
Table 2: Common Descriptors Used in QSAR Models of Piperazine Derivatives
| Descriptor Type | Specific Examples | Potential Influence | Reference |
| Electronic | HOMO/LUMO Energy, Dipole Moment | Receptor binding, reactivity | nih.govmdpi.com |
| Steric/Topological | Molar Refractivity (MR), Polar Surface Area (PSA) | Size and shape constraints, membrane permeability | mdpi.com |
| Hydrophobic | Aqueous Solubility (LogS) | Bioavailability, hydrophobic interactions | mdpi.com |
| Quantum Chemical | Electrophilicity Index (ω) | Covalent bond formation, charge transfer | mdpi.com |
| 3D Descriptors | Shadow Indices, Principal Moments of Inertia (PMI) | Overall molecular shape and fit in binding pocket | nih.gov |
Molecular Interactions and Biological Target Engagement Studies of 4 1 Naphthylmethyl Piperazinomethanone
Investigation of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE with Receptor Systems in vitro
Comprehensive studies to determine how 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE interacts with various receptor systems are a critical step in understanding its potential biological effects. Such investigations typically involve a combination of binding and functional assays.
Radioligand Binding Assays for Receptor Affinity Determination (e.g., Ki, IC50)
Radioligand binding assays are the standard method for quantifying the affinity of a compound for a specific receptor. These experiments measure the concentration of a compound required to displace a known radioactive ligand from its receptor, yielding values such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). However, specific Ki or IC50 values for 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE across a panel of receptors are not documented in the available literature.
Functional Assays for Agonist/Antagonist/Modulator Activity in vitro (e.g., cAMP assays, calcium flux assays)
Beyond binding affinity, functional assays are essential to determine the nature of the interaction of a compound with a receptor. These assays, which can measure changes in second messengers like cyclic AMP (cAMP) or intracellular calcium levels, reveal whether a compound acts as an agonist (activator), antagonist (blocker), or another type of modulator. For instance, G-protein coupled receptor (GPCR) activation can be monitored through such assays. There is currently no publicly available information detailing the results of such functional assays for 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE.
Allosteric Modulation Profiles of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE
Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) site, offering a way to fine-tune receptor activity. Characterizing the allosteric modulation profile of a compound is a key aspect of its pharmacological assessment. At present, there are no studies available that describe whether 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE acts as a positive or negative allosteric modulator at any receptor.
Enzyme Inhibition and Activation Studies by 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE
The potential for a compound to interact with enzymes is another fundamental area of pharmacological investigation. These studies can reveal if a compound can inhibit or activate specific enzymes, which can be a primary mechanism of action.
Kinetic Characterization of Enzyme-Inhibitor Interactions
Enzyme kinetic studies are performed to understand how a compound affects an enzyme's activity. This involves determining the mechanism of inhibition (e.g., competitive, non-competitive) and quantifying the inhibitor's potency. Research detailing the kinetic characterization of any interactions between 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE and specific enzymes is not currently available. For example, studies on related structures like phenyl(piperazin-1-yl)methanone derivatives have identified them as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), but this cannot be extrapolated to the title compound.
Specificity and Selectivity Profiling Against Enzyme Panels
To understand the broader potential for off-target effects, compounds are often screened against a panel of different enzymes. This specificity and selectivity profiling helps to build a comprehensive picture of the compound's biological activity. There is no data available from such panel screenings for 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE.
Protein-Ligand Interaction Analysis Using Biophysical Techniques
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
No publicly available data from SPR or ITC studies for 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE could be found. These techniques are instrumental in determining the binding kinetics (kon, koff), affinity (KD), and thermodynamic parameters (ΔH, ΔS) of a compound's interaction with a protein target.
X-ray Crystallography and NMR Spectroscopy of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE Complexes
There are no published crystal structures or NMR spectroscopy data for 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE in complex with any biological target. Such studies would provide atomic-level insights into the binding mode and specific molecular interactions.
Cellular Pathway Modulation by 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE in vitro
Analysis of Intracellular Signaling Cascades
Specific details on the modulation of intracellular signaling cascades by 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE are not documented in the available literature. This would involve assays to measure the phosphorylation status or activity of key signaling proteins.
Gene Expression and Proteomic Responses to Compound Exposure
There is no information available from gene expression arrays or proteomic studies detailing the cellular responses to exposure with 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE. These analyses would reveal changes in transcript and protein levels, respectively, providing a broader understanding of the compound's mechanism of action.
Computational and Theoretical Studies of 4 1 Naphthylmethyl Piperazinomethanone
Molecular Docking and Scoring Methodologies for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each pose.
A thorough search of the scientific literature did not yield any specific molecular docking studies conducted on 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE. Consequently, there is no published data on its potential biological targets or its predicted binding modes.
Molecular Dynamics Simulations of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE-Target Complexes
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. In the context of drug discovery, MD simulations can be used to study the stability of a ligand-protein complex over time, providing insights into the dynamic nature of the binding interactions. These simulations can reveal important information about conformational changes, the role of solvent molecules, and the free energy of binding.
No specific molecular dynamics simulation studies for 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE complexed with any biological target have been reported in the available scientific literature. Therefore, the dynamic behavior and stability of its potential interactions with protein targets remain uncharacterized by this method.
Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods can provide highly accurate information about molecular geometry, conformational energies, electronic properties (such as electrostatic potential and molecular orbitals), and chemical reactivity. This information is valuable for understanding the intrinsic properties of a molecule and for parameterizing molecular mechanics force fields used in molecular docking and dynamics simulations.
A review of the literature indicates that no specific quantum chemical calculations for the conformational analysis or reactivity prediction of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE have been published.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters relevant to research models
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to avoid costly late-stage failures. Parameters such as solubility, permeability, metabolic stability, and potential for drug-drug interactions can be estimated using various computational tools.
There are no specific published studies detailing the in silico prediction of ADME parameters for 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE. While general ADME prediction tools are available, a dedicated study on this compound is not present in the scientific literature.
Pharmacophore Modeling and Virtual Screening for 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE Analogues
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening. This approach is useful for identifying novel scaffolds and for designing new analogues with improved activity.
A search of the scientific literature found no studies on pharmacophore modeling based on 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE or any virtual screening efforts to identify its analogues.
Pre Clinical in Vitro and in Vivo Research Methodologies and Findings of 4 1 Naphthylmethyl Piperazinomethanone
In Vitro Cellular Assays for Biological Activity Profiling
Cell-Based Reporter Gene Assays
Cell-based reporter gene assays are a powerful tool for investigating the modulation of specific signaling pathways by a test compound. promega.comnih.gov These assays are particularly useful for studying G-protein coupled receptors (GPCRs), a common target for piperazine-containing molecules. thermofisher.comnih.gov In the context of 4-(1-naphthylmethyl)piperazinomethanone, a typical reporter assay would involve engineering a cell line to express a receptor of interest. The activation of this receptor would, in turn, drive the expression of a reporter gene, such as luciferase or β-galactosidase. nih.gov The resulting signal, which can be luminescence or a color change, is proportional to the activity of the compound at the target receptor. promega.com
For instance, if the compound is hypothesized to be an antagonist at a specific GPCR, the assay would measure the ability of 4-(1-naphthylmethyl)piperazinomethanone to inhibit the reporter signal induced by a known agonist of that receptor. The data generated would allow for the determination of the compound's potency, typically expressed as an IC50 value.
Table 1: Illustrative Data from a Cell-Based Reporter Gene Assay for a Hypothetical GPCR Target
| Compound Concentration (nM) | Reporter Gene Activity (% of control) |
|---|---|
| 0.1 | 98.5 |
| 1 | 92.3 |
| 10 | 75.1 |
| 100 | 52.4 |
| 1000 | 28.7 |
High-Throughput Screening (HTS) of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE Libraries
High-throughput screening (HTS) allows for the rapid assessment of large libraries of compounds to identify "hits" with a desired biological activity. nih.gov Compound libraries often contain diverse chemical scaffolds, including those with piperazine (B1678402) moieties. mdpi.comresearchgate.net Should 4-(1-naphthylmethyl)piperazinomethanone be part of a larger chemical library, HTS would be the primary method for its initial biological characterization. colorado.edustanford.edu
Assessment of Cellular Responses and Phenotypic Changes
Beyond specific target engagement, it is crucial to understand the broader impact of a compound on cellular health and morphology. Phenotypic screening assays can reveal unexpected biological activities and potential liabilities of a compound. nih.gov High-content imaging is a common technique used to assess a variety of cellular parameters, such as cell proliferation, apoptosis, and changes in the morphology of organelles. nih.gov
Treatment of cultured cells with 4-(1-naphthylmethyl)piperazinomethanone could lead to various observable phenotypic changes. For example, alterations in mitochondrial morphology or an increase in markers of apoptosis could be quantified. nih.gov These studies provide a more holistic view of the compound's cellular effects. nih.govresearchgate.net
Table 2: Example of Phenotypic Changes Observed in a Human Cell Line Following Treatment
| Parameter Assessed | Observation with 4-(1-naphthylmethyl)piperazinomethanone |
|---|---|
| Cell Viability | Dose-dependent decrease |
| Apoptosis Marker (Caspase-3) | Increased expression at higher concentrations |
| Mitochondrial Membrane Potential | Disrupted at cytotoxic concentrations |
Mechanistic in vivo Animal Model Studies with 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE
Following promising in vitro results, in vivo studies in animal models are conducted to understand a compound's effects in a whole organism. These studies are essential for establishing a link between target engagement and physiological or behavioral outcomes.
Receptor Occupancy Studies in Specific Tissues
Receptor occupancy (RO) studies are designed to measure the extent to which a compound binds to its target in a living animal. meliordiscovery.com This is a critical step in understanding the pharmacokinetic and pharmacodynamic (PK/PD) relationship of a drug candidate. meliordiscovery.comnih.gov For a compound like 4-(1-naphthylmethyl)piperazinomethanone, which is likely to target the central nervous system (CNS), RO studies would typically be conducted in the brain. doi.orgnih.gov
These studies often involve administering the compound to rodents and then, at various time points, measuring the amount of the target receptor that is bound by the drug. This can be achieved through ex vivo binding assays using a radiolabeled ligand that competes with the compound for binding to the receptor. nih.gov The results help to determine the dose of the compound required to achieve a certain level of target engagement in the brain. nih.gov
Biomarker Modulation and Pathway Analysis in Animal Models
In addition to confirming target engagement, in vivo studies also aim to demonstrate that this engagement leads to the desired biological effect. This is often assessed by measuring changes in biomarkers associated with the target's signaling pathway. nih.gov For instance, if 4-(1-naphthylmethyl)piperazinomethanone is designed to modulate a specific neurotransmitter system, researchers might measure the levels of that neurotransmitter or its metabolites in different brain regions following drug administration.
Furthermore, downstream signaling molecules within the pathway of interest can be analyzed. For example, if the target receptor is known to signal through a particular kinase cascade, the phosphorylation status of key proteins in that cascade could be measured in tissue samples from treated animals. These studies provide evidence that the compound is not only binding to its target but also producing a functional consequence in vivo.
Table 3: Hypothetical Biomarker Modulation in Rat Brain Tissue
| Brain Region | Biomarker | Change Following Treatment |
|---|---|---|
| Prefrontal Cortex | Phospho-ERK | Increased |
| Striatum | Dopamine (B1211576) Metabolite HVA | Decreased |
Exploratory Studies of Compound Effects on Model Systems
While direct in vivo studies providing mechanistic insight into the neurological function of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE are not extensively available in the public domain, the methodologies for such investigations can be understood by examining research on structurally related piperazine derivatives. These studies are designed to probe the compound's effects on neurological pathways and functions, rather than establishing therapeutic efficacy.
One relevant area of investigation for compounds with a piperazine moiety involves models of neurotoxicity and cognitive deficit. For instance, research on other piperazine derivatives has utilized animal models to explore neuroprotective potential. A study on the piperazine derivative, N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester (Compound D2), investigated its effects in a rat model of aluminum chloride-induced neurotoxicity. nih.gov In this model, behavioral tests such as the Morris water maze and elevated plus maze were used to assess short-term memory and anxiety levels. nih.gov Neurochemical analyses were also conducted to measure acetylcholinesterase (AChE) activity and markers of oxidative stress, including lipid peroxidation and endogenous antioxidant enzyme levels. nih.gov Such studies provide a framework for how the mechanistic effects of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE on neurological function could be explored.
Another approach involves using models of cognitive impairment, such as the scopolamine-induced cognitive deficit model in mice. Research on novel N-benzyl-pyridine-2-one derivatives has demonstrated the utility of this model in assessing the potential of compounds to ameliorate cognitive dysfunction. nih.gov In these studies, behavioral parameters, locomotor activity, and muscle grip strength are evaluated, alongside neurochemical markers like AChE activity and indicators of oxidative and nitrosative stress. nih.gov These methodologies allow for a detailed examination of a compound's influence on cholinergic pathways and its ability to counteract chemically induced neurological impairments.
The following table outlines a hypothetical design for an exploratory in vivo study to investigate the neurological effects of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE, based on established methodologies for related compounds.
| Parameter | Methodology | Endpoint | Rationale for Mechanistic Insight |
| Cognitive Function | Morris Water Maze in a rat model of chemically-induced cognitive deficit. | Escape latency, path length, time spent in the target quadrant. | To assess effects on spatial learning and memory, potentially implicating hippocampal function. |
| Anxiety-like Behavior | Elevated Plus Maze in rats. | Time spent in open vs. closed arms, number of entries into open arms. | To evaluate anxiolytic or anxiogenic effects, providing insight into modulation of limbic system activity. |
| Motor Coordination | Rota-rod test in mice. | Latency to fall from a rotating rod. | To determine effects on motor control and coordination, which can indicate central nervous system depressant or stimulant properties. |
| Cholinergic System Activity | Ex vivo analysis of brain tissue from treated animals. | Measurement of acetylcholinesterase (AChE) activity. | To investigate potential modulation of cholinergic neurotransmission, a key pathway in cognitive processes. |
| Oxidative Stress Markers | Ex vivo analysis of brain tissue from treated animals. | Levels of lipid peroxidation, glutathione (B108866) (GSH), and antioxidant enzymes (e.g., SOD, GPx). | To explore whether the compound has antioxidant or pro-oxidant effects within the central nervous system. |
Pre-clinical in vitro Metabolism Studies of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE
The in vitro metabolism of a compound is a critical component of its pre-clinical evaluation, providing insights into its metabolic stability and potential for drug-drug interactions. These studies are typically conducted using subcellular fractions, such as liver microsomes.
Microsomal stability assays are fundamental for determining the intrinsic clearance of a compound. researchgate.netyoutube.com These assays involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). youtube.com The rate of disappearance of the parent compound over time is measured to calculate its half-life (t½) and intrinsic clearance (CLint). nih.gov
For piperazine-containing compounds, the piperazine moiety is often a site of metabolic activity. frontiersin.org Studies on other arylpiperazine derivatives have shown that metabolic pathways can include hydroxylation and N-dealkylation. researchgate.netnih.gov For example, research on N-benzylpiperazine (BZP) revealed that its metabolism involves hydroxylation of the aromatic ring and degradation of the piperazine moiety. nih.gov Similarly, a study on LDN-193189, a compound with a piperazine ring, identified the piperazine moiety as the primary site of metabolism, leading to various ring-cleaved and oxidized derivatives. frontiersin.org
Based on the metabolism of structurally related compounds, the potential metabolic pathways for 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE could involve:
Hydroxylation of the naphthalene (B1677914) or phenyl rings.
N-dealkylation to remove the naphthylmethyl group.
Oxidation of the piperazine ring.
The following table presents data on the microsomal stability of a series of arylpiperazine derivatives, which can serve as a reference for understanding the potential stability of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE.
| Compound | Half-life (t½) in Human Liver Microsomes (min) | Reference |
| Compound 6 | 5.29 ± 0.57 | nih.gov |
| Compound 13 | 2.76 ± 0.54 | nih.gov |
| Compound 17 | 9.25 ± 0.34 | nih.gov |
| Compound 30 | 9.32 ± 0.04 | nih.gov |
This table is illustrative and based on data for different arylpiperazine derivatives, not 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE itself.
Metabolite identification is typically carried out using techniques like liquid chromatography-mass spectrometry (LC-MS). This allows for the structural elucidation of metabolites formed during the incubation with microsomes.
In vitro studies to assess the potential of a compound to inhibit or induce cytochrome P450 (CYP) enzymes are crucial for predicting drug-drug interactions. nih.govbiomolther.org
CYP Inhibition:
Piperazine derivatives have been shown to inhibit various CYP isoenzymes. For instance, N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have been identified as inhibitors of major CYP enzymes, including CYP2D6, CYP1A2, and CYP3A4. researchgate.net Inhibition assays are typically conducted by incubating the test compound with human liver microsomes and a probe substrate specific for a particular CYP isoenzyme. The extent to which the compound reduces the metabolism of the probe substrate is a measure of its inhibitory potential, often expressed as an IC50 value. A study on a series of benzoylpiperazines as GlyT1 inhibitors found that they generally had low potential for CYP450 inhibition, with IC50 values greater than 29.1 µM for CYP3A4, 2D6, 2C9, 2C19, and 1A2. researchgate.net
CYP Induction:
CYP induction studies are performed to determine if a compound can increase the expression of CYP enzymes. This is typically assessed using cultured human hepatocytes. The cells are treated with the test compound, and the expression of CYP mRNA or the activity of the corresponding enzyme is measured. While specific data on CYP induction by 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE is not available, this is a standard component of the preclinical safety assessment for new chemical entities.
The following table summarizes the potential CYP450 interaction profile for a hypothetical piperazine derivative, based on findings for related compounds.
| CYP Isoenzyme | Interaction | Typical Finding for Piperazine Derivatives | Reference |
| CYP1A2 | Inhibition | Moderate to potent inhibition observed for some derivatives. | researchgate.net |
| CYP2C9 | Inhibition | Generally weaker inhibition compared to other isoforms. | researchgate.net |
| CYP2C19 | Inhibition | Generally weaker inhibition compared to other isoforms. | researchgate.net |
| CYP2D6 | Inhibition | Often a significant target for inhibition by piperazine-containing compounds. | researchgate.net |
| CYP3A4 | Inhibition | Moderate to potent inhibition observed for some derivatives. | researchgate.net |
Analytical Methodologies for 4 1 Naphthylmethyl Piperazinomethanone in Research Environments
Chromatographic Techniques for Separation and Purification of 4-(1-naphthylmethyl)piperazinomethanone
Chromatographic methods are indispensable for the separation of 4-(1-naphthylmethyl)piperazinomethanone from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying 4-(1-naphthylmethyl)piperazinomethanone. A typical setup would involve a reverse-phase column (e.g., C18) with a gradient elution system. The mobile phase often consists of a mixture of an aqueous component (like water with a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol).
Detection via a UV detector is effective due to the presence of chromophores—the phenyl, naphthyl, and benzoyl groups—which absorb UV light. The wavelength of maximum absorbance (λmax) for this compound is expected in the range of 220-300 nm, characteristic of aromatic systems. For quantitative analysis, a calibration curve is constructed by running known concentrations of a purified standard.
Coupling HPLC with a Mass Spectrometry (MS) detector provides a powerful tool for peak identification and purity confirmation. The mass detector can confirm the molecular weight of the eluting compound, providing a high degree of specificity. For 4-(1-naphthylmethyl)piperazinomethanone (molecular formula C22H22N2O), the expected protonated molecule [M+H]+ would have a mass-to-charge ratio (m/z) of approximately 327.17.
Table 1: Illustrative HPLC-MS Parameters for Analysis
| Parameter | Typical Value |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| UV Detection | 254 nm |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Scan Range | m/z 100-500 |
| Expected [M+H]+ | ~327.17 |
Gas Chromatography-Mass Spectrometry (GC-MS) is generally suitable for compounds that are volatile and thermally stable. 4-(1-naphthylmethyl)piperazinomethanone has a relatively high molecular weight and boiling point, making its direct analysis by GC-MS challenging without derivatization. However, GC-MS can be invaluable for identifying volatile impurities or degradation products. The technique is particularly useful in forensic analysis of related piperazine (B1678402) derivatives. unodc.org
For direct analysis, a high-temperature column and a high-temperature program would be necessary. The mass spectrum obtained would provide a fragmentation pattern that can be used for structural confirmation. Key fragments would likely correspond to the loss of the naphthylmethyl group (m/z 141) or the benzoyl group (m/z 105).
Spectroscopic Characterization for Structural Elucidation and Purity Assessment
Spectroscopic techniques are essential for the unambiguous structural determination of 4-(1-naphthylmethyl)piperazinomethanone.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. uobasrah.edu.iq
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 4-(1-naphthylmethyl)piperazinomethanone, distinct signals would be expected for the aromatic protons of the naphthyl and phenyl rings (typically in the 7.0-8.5 ppm range), the methylene (B1212753) protons of the naphthylmethyl group, and the protons on the piperazine ring. The piperazine protons often appear as complex multiplets due to their conformational arrangement.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include the carbonyl carbon (C=O) of the methanone (B1245722) group (expected around 170 ppm), and a series of signals in the aromatic region (120-140 ppm) corresponding to the naphthyl and phenyl carbons. The aliphatic carbons of the piperazine ring and the methylene bridge would appear in the upfield region (typically 40-60 ppm).
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY helps identify proton-proton couplings within the naphthyl, phenyl, and piperazine systems, while HSQC correlates protons with their directly attached carbons, aiding in the definitive assignment of ¹H and ¹³C signals.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Naphthyl Aromatic CH | 7.4 - 8.2 (m) | 125 - 134 |
| Phenyl Aromatic CH | 7.3 - 7.5 (m) | 127 - 130 |
| Naphthyl-CH₂ | ~3.8 (s) | ~58 |
| Piperazine CH₂ | 2.5 - 3.8 (m) | 42 - 53 |
| Carbonyl C=O | - | ~170 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which allows for the determination of its elemental formula. For C22H22N2O, the calculated exact mass of the protonated molecule [M+H]+ is 327.1754. An experimentally determined mass that is within a few parts per million (ppm) of this value provides strong evidence for the assigned chemical formula.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(1-naphthylmethyl)piperazinomethanone would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone group, typically found in the region of 1630-1680 cm⁻¹. Other significant peaks would include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹) and aliphatic C-H stretching from the piperazine and methylene groups (around 2800-3000 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. orientjchem.orgphyschemres.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extensive conjugation provided by the naphthyl and benzoyl groups would result in strong UV absorption. The spectrum would likely show multiple absorption bands, with a strong π → π* transition at a lower wavelength (around 220-250 nm) and a weaker n → π* transition from the carbonyl group at a higher wavelength. physchemres.orgresearchgate.net
Table 3: Summary of Spectroscopic Data
| Technique | Key Feature | Expected Value/Region |
|---|---|---|
| HRMS | Exact Mass [M+H]+ | ~327.1754 |
| IR | C=O Stretch | 1630-1680 cm⁻¹ |
| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | |
| Aliphatic C-H Stretch | 2800-3000 cm⁻¹ |
| UV-Vis | λmax (π → π*) | ~220-250 nm |
Based on a comprehensive search of scientific literature, there are no specific, publicly available bioanalytical methods for the quantification of the compound "4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE" in biological matrices. Research detailing the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace analysis of this particular molecule in in vitro or animal research samples has not been published in accessible scientific journals.
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested in the outline. Generating such content without published data would be speculative and would not meet the required standards of scientific accuracy.
While general methodologies exist for related piperazine derivatives, these methods are not directly applicable. nih.govresearchgate.net Each compound requires a unique, validated method with specific parameters for extraction, chromatographic separation, and mass spectrometric detection. thermofisher.comnih.gov The development and validation of such a bioanalytical assay for "4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE" would involve:
Sample Preparation: Developing a robust procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the compound from complex biological matrices like plasma, serum, or tissue homogenates. nih.govnih.gov
Chromatography: Optimizing chromatographic conditions (column type, mobile phase composition, gradient, and flow rate) to achieve adequate separation from endogenous matrix components.
Mass Spectrometry: Fine-tuning the mass spectrometer settings, including ionization source parameters and identifying specific precursor and product ion transitions (Multiple Reaction Monitoring, MRM) to ensure selective and sensitive detection. researchgate.net
Method Validation: A rigorous validation process according to regulatory guidelines to establish the method's linearity, accuracy, precision, selectivity, and stability. researchgate.net
Without specific studies on "4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE," providing detailed content for the requested sections is not feasible.
Research Applications and Chemical Biology Probes Based on 4 1 Naphthylmethyl Piperazinomethanone
Development of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE as a Chemical Probe for Target Validation
A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. The development of [4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE as a chemical probe would involve identifying its biological targets and characterizing its selectivity and mechanism of action. The piperazine (B1678402) scaffold is a common feature in molecules designed to interact with a variety of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. researchgate.net
The process of developing this compound as a chemical probe would entail:
Target Identification: Screening the compound against a panel of biological targets to identify high-affinity interactions.
Selectivity Profiling: Assessing the compound's binding affinity for a range of related and unrelated targets to establish its selectivity.
Mechanism of Action Studies: Investigating how the compound modulates the function of its target, for instance, as an agonist, antagonist, or inhibitor.
The structural features of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE suggest potential interactions with various targets. For example, the aromatic naphthyl and phenyl groups could engage in hydrophobic and pi-stacking interactions within a protein's binding pocket, while the nitrogen atoms of the piperazine ring can form hydrogen bonds. mdpi.com
Design of Affinity Labels and Biosensors Utilizing the 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE Scaffold
Once a specific biological target for [4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE is validated, its scaffold can be modified to create affinity labels and biosensors.
Affinity labels are reactive molecules that bind covalently to a target protein, allowing for its isolation and identification. To transform the parent compound into an affinity label, a reactive group, such as an electrophile, would be incorporated into its structure. This reactive moiety would then form a covalent bond with a nearby nucleophilic amino acid residue in the binding site of the target protein.
Biosensors are tools designed to detect and quantify the presence of specific biological molecules. The [4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE scaffold could be integrated into a biosensor by attaching a reporter molecule, such as a fluorophore or a radioisotope. Binding of the biosensor to its target would then produce a detectable signal, allowing for the quantification of the target molecule in biological samples. The development of σ2 receptor ligands has explored the replacement of the piperazine moiety with other cyclic diamines to create potential imaging agents. mdpi.com
| Application | Modification to Scaffold | Purpose |
| Affinity Label | Incorporation of a reactive group (e.g., electrophile) | Covalent binding to and identification of the target protein. |
| Biosensor | Attachment of a reporter molecule (e.g., fluorophore) | Detection and quantification of the target protein. |
Integration of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE into Compound Screening Libraries for Novel Biological Activity Discovery
Compound screening libraries are large collections of chemical compounds that are tested in high-throughput screening (HTS) assays to identify molecules with a desired biological activity. scienceintheclassroom.orgresearchgate.net The inclusion of [4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE and its derivatives in such libraries would increase the chemical diversity and the potential for discovering novel bioactive agents.
The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.gov Libraries based on the piperazine core have been successfully used to identify inhibitors of various enzymes and modulators of receptors. researchgate.net The structural complexity of [4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE, with its multiple points for diversification, makes it an attractive candidate for inclusion in screening decks.
High-throughput screening of a library containing this scaffold could lead to the identification of hits for a wide range of therapeutic targets. Subsequent hit-to-lead optimization would then involve synthesizing and testing analogs to improve potency, selectivity, and pharmacokinetic properties. nih.gov
Utilization of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE as a Lead Scaffold for Rational Chemical Library Design
Following the identification of a biologically active "hit" compound from a screening campaign, the [4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE scaffold can serve as a starting point for the rational design of a focused chemical library. This approach aims to systematically explore the structure-activity relationship (SAR) around the core scaffold to develop more potent and selective lead compounds.
The design of such a library would involve the synthesis of analogs with systematic modifications at key positions of the molecule:
N-1 Position (Piperazine): The phenylmethanone group could be replaced with other acyl groups or alkylated with different substituents to explore interactions with the target.
N-4 Position (Piperazine): The 1-naphthylmethyl group can be substituted with other aromatic or aliphatic moieties to probe the steric and electronic requirements of the binding site.
Phenyl Ring: Substituents can be introduced on the phenyl ring to modulate electronic properties and create additional interactions.
Naphthyl Ring: The naphthyl ring system offers multiple positions for substitution to enhance binding affinity and selectivity.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to guide the design of the library and prioritize the synthesis of compounds with the highest predicted activity. mdpi.com The piperazine heterocycle is a common starting point for the development of diverse compound libraries, including DNA-encoded chemical libraries, due to its synthetic tractability. nih.govfigshare.com
| Molecular Position | Potential Modifications | Goal of Modification |
| N-1 (Piperazine) | Vary acyl or alkyl groups | Explore interactions at one end of the binding pocket. |
| N-4 (Piperazine) | Substitute with different aromatic/aliphatic groups | Probe steric and electronic requirements. |
| Phenyl Ring | Introduce various substituents | Modulate electronic properties and add interactions. |
| Naphthyl Ring | Substitute at different positions | Enhance binding affinity and selectivity. |
Future Research Directions and Unanswered Questions for 4 1 Naphthylmethyl Piperazinomethanone Studies
Exploration of Novel Molecular Targets and Binding Mechanisms for 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE
A primary objective for future research is the identification and validation of novel molecular targets for 4-(1-naphthylmethyl)piperazinomethanone. The current understanding of its biological activity is not exhaustive, and a broader screening approach could reveal previously unknown therapeutic applications. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and large-scale biological screening assays can be employed to identify new binding partners.
Furthermore, a detailed investigation into the binding mechanisms at both known and novel targets is crucial. This would involve a combination of biophysical techniques, such as X-ray crystallography and cryo-electron microscopy, to determine the three-dimensional structure of the compound in complex with its target proteins. Computational methods, including molecular docking and molecular dynamics simulations, can complement these experimental approaches by providing insights into the specific molecular interactions, conformational changes, and the energetic landscape of binding. Understanding these mechanisms at a molecular level is essential for the rational design of more potent and selective analogues.
Development of Advanced Analogues with Enhanced Selectivity or Research Utility
Building upon a deeper understanding of its structure-activity relationships, the development of advanced analogues of 4-(1-naphthylmethyl)piperazinomethanone represents a logical next step. The synthesis of a focused library of derivatives with systematic modifications to the naphthyl, piperazine (B1678402), and phenyl moieties could lead to compounds with enhanced selectivity for specific molecular targets. Increased selectivity is paramount for minimizing off-target effects and improving the therapeutic index.
Moreover, the creation of specialized analogues for research purposes, such as fluorescently labeled probes or biotinylated derivatives, would be invaluable for studying the compound's subcellular localization, target engagement, and downstream biological effects. These chemical tools would facilitate a more in-depth analysis of the compound's mechanism of action in cellular and in vivo models. The development of photoaffinity-labeled analogues could also aid in the irreversible labeling and subsequent identification of target proteins.
Application of Artificial Intelligence and Machine Learning in 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE Research and Design
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating research and development related to 4-(1-naphthylmethyl)piperazinomethanone. mdpi.comnih.gov ML models can be trained on existing structure-activity relationship data to predict the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com This can significantly reduce the time and resources required for lead optimization.
Integration of Multi-Omics Data to Elucidate Comprehensive Biological Effects of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE
To gain a holistic understanding of the biological effects of 4-(1-naphthylmethyl)piperazinomethanone, the integration of multi-omics data is indispensable. nih.govrsc.org This involves the simultaneous analysis of genomics, transcriptomics, proteomics, and metabolomics data from cells or tissues treated with the compound. nih.govrsc.org Such an approach can reveal the global impact of the compound on cellular pathways and networks, providing a comprehensive picture of its mechanism of action. plos.org
By combining different omics layers, researchers can connect changes in gene expression to alterations in protein levels and metabolic fluxes, thereby elucidating the downstream consequences of target engagement. plos.org This integrated analysis can help in identifying key pathways modulated by the compound, uncovering potential mechanisms of efficacy and toxicity, and discovering novel biomarkers. nih.gov The use of systems biology approaches to model and interpret these complex datasets will be crucial for translating the findings into testable hypotheses and, ultimately, new therapeutic strategies. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1-naphthylmethyl)piperazinomethanone, and what challenges arise during its purification?
- Methodological Answer : The synthesis typically involves a multi-step process:
Piperazine Intermediate Formation : Reacting 1-naphthylmethyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux) .
Coupling with Phenylmethanone : Introducing the phenylmethanone group via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt in dichloromethane .
- Purification Challenges : Residual solvents and byproducts (e.g., unreacted piperazine derivatives) require column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .
Q. How can researchers validate the structural integrity of 4-(1-naphthylmethyl)piperazinomethanone?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm naphthylmethyl proton signals (δ 7.2–8.5 ppm) and piperazine ring integration ratios .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (expected m/z ~372.2 for C₂₈H₂₆N₂O) .
- Elemental Analysis : Ensure carbon/nitrogen ratios align with theoretical values (±0.3% tolerance) .
Q. What preliminary assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- In vitro Binding Assays : Screen against GPCRs (e.g., dopamine or serotonin receptors) due to the piperazine moiety’s affinity for neurotransmitter targets. Use radioligand displacement assays (IC₅₀ determination) .
- Cytotoxicity Profiling : Test in HEK-293 or HepG2 cells via MTT assays (48-hour exposure, 1–100 µM range) .
Advanced Research Questions
Q. How can conflicting data on receptor binding affinity be resolved?
- Methodological Answer :
- Orthogonal Assays : Compare radioligand displacement results with functional assays (e.g., cAMP accumulation for GPCR activity) .
- Structural Modifications : Synthesize analogs with altered naphthyl or phenyl substituents to isolate SAR trends. For example, replacing the naphthyl group with a biphenyl moiety may clarify steric vs. electronic effects .
- Computational Docking : Model interactions with receptor active sites (e.g., using AutoDock Vina) to identify critical binding residues .
Q. What strategies optimize metabolic stability without compromising target affinity?
- Methodological Answer :
- Prodrug Design : Introduce ester or amide groups at the piperazine nitrogen to reduce first-pass metabolism. Evaluate hydrolysis rates in simulated gastric fluid .
- Isotope Labeling : Use deuterated methyl groups in the naphthylmethyl moiety to slow CYP450-mediated oxidation. Monitor stability in liver microsomes (e.g., human CYP3A4) .
- Co-crystallization Studies : Resolve crystal structures with cytochrome P450 enzymes to identify metabolic hotspots .
Q. How do researchers address discrepancies in thermal stability data across studies?
- Methodological Answer :
- Controlled DSC Analysis : Perform differential scanning calorimetry (DSC) at standardized heating rates (e.g., 10°C/min under nitrogen) to measure melting points and degradation thresholds. Discrepancies often arise from polymorphic forms—characterize via X-ray diffraction .
- Solvent Selection : Test stability in DMSO vs. aqueous buffers; piperazine derivatives often degrade faster in polar aprotic solvents .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results between cancer cell lines?
- Methodological Answer :
- Dose-Response Refinement : Use narrower concentration ranges (e.g., 0.1–10 µM) and longer exposure times (72 hours) to capture late-stage apoptosis .
- Mechanistic Profiling : Perform flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic effects. Cross-validate with caspase-3/7 activation assays .
Methodological Tables
| Characterization Technique | Key Parameters | Expected Outcomes |
|---|---|---|
| NMR (¹H, ¹³C) | δ 7.2–8.5 ppm (naphthyl), δ 3.5–4.0 ppm (piperazine) | Confirmation of substituent integration ratios |
| HRMS | m/z 372.2 (M+H⁺) | Molecular ion validation |
| DSC | Melting point ~180–185°C | Thermal stability assessment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
